![molecular formula C12H16ClN3O2 B2937278 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one CAS No. 2411223-75-9](/img/structure/B2937278.png)
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one, also known as CPP, is a chemical compound that has been used in various scientific research studies. CPP is a pyrido-pyrimidine derivative that has been shown to have potential therapeutic properties, particularly in the field of neuroscience. The purpose of
Mécanisme D'action
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. By binding to this site, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one prevents the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor, which is thought to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory processes. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, it is important to note that the effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can vary depending on the dose and administration route used.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one in lab experiments is that it can be synthesized relatively easily using a three-step process. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects, particularly in the field of neuroscience. However, it is important to note that the effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can vary depending on the dose and administration route used. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been shown to have potential toxic effects, particularly at high doses.
Orientations Futures
There are several future directions for research involving 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one. One area of research involves the development of novel compounds that can modulate the activity of NMDA receptors with greater specificity and efficacy. Additionally, further studies are needed to investigate the potential therapeutic properties of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to investigate the potential toxic effects of 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one, particularly at high doses.
Méthodes De Synthèse
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can be synthesized using a three-step process. The first step involves the reaction of ethyl 2-oxo-4-phenylbutyrate with 2-chloropropionyl chloride in the presence of a base such as potassium carbonate. This results in the formation of ethyl 2-(2-chloropropanoyl)-4-phenylbutyrate. The second step involves the reaction of this intermediate with guanidine in the presence of a base such as sodium methoxide. This results in the formation of 7-(2-chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one. The final step involves the purification of the compound using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been used in various scientific research studies, particularly in the field of neuroscience. Studies have shown that 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has also been shown to have potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one has been used in studies investigating the role of NMDA receptors in pain processing and addiction.
Propriétés
IUPAC Name |
7-(2-chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-3-15-7-14-10-6-16(11(17)8(2)13)5-4-9(10)12(15)18/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIAWWQTGLRMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)CCN(C2)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.